![molecular formula C18H19FN2O2 B5971880 N-(4-fluorophenyl)-3-(4-morpholinylmethyl)benzamide](/img/structure/B5971880.png)
N-(4-fluorophenyl)-3-(4-morpholinylmethyl)benzamide
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Overview
Description
N-(4-fluorophenyl)-3-(4-morpholinylmethyl)benzamide, commonly known as FMeBAP, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and is widely used in scientific research. FMeBAP has been found to have various biochemical and physiological effects and has shown potential in various areas of research.
Mechanism of Action
The exact mechanism of action of FMeBAP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. FMeBAP has also been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
FMeBAP has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FMeBAP has also been found to have analgesic effects by blocking the transmission of pain signals in the central nervous system. Additionally, FMeBAP has been found to have anticonvulsant effects by reducing the excitability of neurons.
Advantages and Limitations for Lab Experiments
FMeBAP has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. FMeBAP is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, FMeBAP has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, FMeBAP has not been extensively studied for its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on FMeBAP. One potential area of research is the development of FMeBAP-based drugs for the treatment of neurological disorders. Another potential area of research is the investigation of the potential toxicity of FMeBAP. Additionally, further studies are needed to fully understand the mechanism of action of FMeBAP and its potential therapeutic applications.
Synthesis Methods
The synthesis of FMeBAP involves the reaction of 4-fluoroaniline with 3-(4-morpholinylmethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
FMeBAP has been extensively used in scientific research for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects. FMeBAP has also been shown to have potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-4-6-17(7-5-16)20-18(22)15-3-1-2-14(12-15)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANAFTCPOWGOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)benzamide |
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